molecular formula C12H14O4 B592251 tert-Butyl 3-formyl-4-hydroxybenzoate CAS No. 1224157-88-3

tert-Butyl 3-formyl-4-hydroxybenzoate

Cat. No.: B592251
CAS No.: 1224157-88-3
M. Wt: 222.24
InChI Key: LBSSNJFKFJEHIA-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-4-hydroxybenzoate: is an organic compound with the molecular formula C12H14O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a formyl group and a hydroxyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: tert-Butyl 3-carboxy-4-hydroxybenzoate.

    Reduction: tert-Butyl 3-hydroxymethyl-4-hydroxybenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-4-hydroxybenzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-formyl-4-hydroxybenzoate is unique due to the presence of both a formyl group and a hydroxyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Biological Activity

Overview

tert-Butyl 3-formyl-4-hydroxybenzoate is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. With a molecular formula of C12H14O4 and a molecular weight of approximately 222.24 g/mol, this compound features a tert-butyl group, a formyl group, and a hydroxy group attached to a benzoate structure. Its diverse functional groups enable it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound can be attributed to its reactive functional groups:

  • Formyl Group : This group can undergo nucleophilic addition reactions, which may facilitate interactions with biomolecules.
  • Hydroxyl Group : Capable of engaging in hydrogen bonding and electrophilic substitution, enhancing the compound's reactivity and potential biological interactions.

These properties make this compound a versatile candidate for further research in pharmacology and biochemistry.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Properties : The compound has shown potential antioxidant activity, which is critical in protecting cells from oxidative stress and related damage.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further exploration .
  • Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurodegenerative diseases by inhibiting amyloid-beta aggregation, suggesting that this compound may also possess neuroprotective properties .

Antioxidant Activity

A study investigating the antioxidant properties of related compounds found that tert-butyl derivatives could significantly reduce oxidative damage in cellular models. This activity is crucial for developing therapeutic agents aimed at diseases characterized by oxidative stress, such as neurodegenerative disorders .

Neuroprotective Effects

In vitro studies have shown that compounds similar to this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. For instance, one study demonstrated that certain derivatives reduced amyloid-beta levels and protected neuronal cells from oxidative stress induced by these peptides .

Data Table: Summary of Biological Activities

Biological Activity Description References
AntioxidantProtects against oxidative stress ,
AntimicrobialPotential activity against various bacteria ,
NeuroprotectiveInhibits amyloid-beta aggregation ,

Properties

IUPAC Name

tert-butyl 3-formyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)8-4-5-10(14)9(6-8)7-13/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSSNJFKFJEHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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